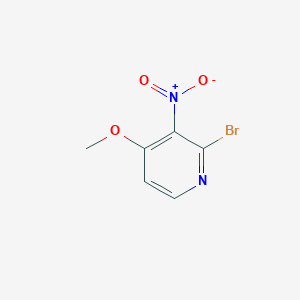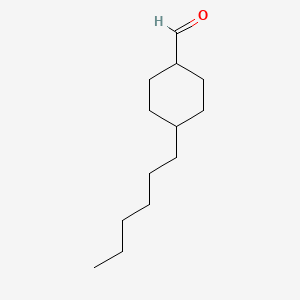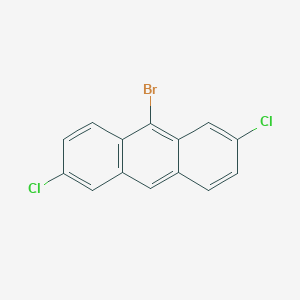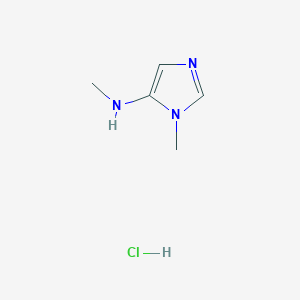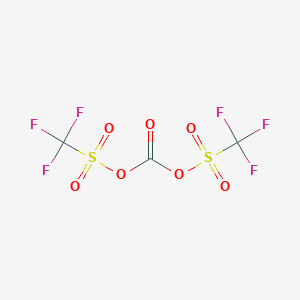![molecular formula C14H14N2 B13143417 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol under the catalysis of a water-soluble iridium catalyst in an aqueous medium . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often applied to develop more eco-friendly and efficient synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine core .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active naphthyridines.
Industry: Utilized in the development of materials such as light-emitting diodes and dye-sensitized solar cells
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are still under investigation, but its activity is believed to be related to its ability to interact with nucleic acids and proteins .
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridine: Known for its antimicrobial and anticancer activities.
1,5-Naphthyridine: Exhibits a wide range of biological activities, including anti-inflammatory and antiviral properties.
1,6-Naphthyridine: Investigated for its anticancer and anti-HIV activities
Uniqueness: 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethyl substitution at the 5-position enhances its stability and modifies its interaction with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C14H14N2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
5,5-dimethyl-10H-benzo[b][1,8]naphthyridine |
InChI |
InChI=1S/C14H14N2/c1-14(2)10-6-3-4-8-12(10)16-13-11(14)7-5-9-15-13/h3-9H,1-2H3,(H,15,16) |
InChI-Schlüssel |
PETSMHVIPJCRLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(NC3=CC=CC=C31)N=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


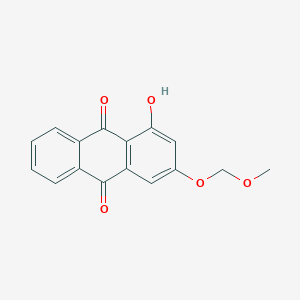
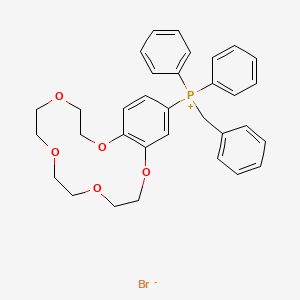
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
